2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE
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Overview
Description
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is a complex organic compound that features a triazole ring and an isoxazole ring. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE typically involves multi-step chemical reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The isoxazole ring can interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-[(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[(5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(5-METHYL-3-ISOXAZOLYL)ACETAMIDE is unique due to its specific combination of the triazole and isoxazole rings, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)4-9-14-12(16-15-9)20-6-11(18)13-10-5-8(3)19-17-10/h5,7H,4,6H2,1-3H3,(H,13,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZJZFYQZONNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NNC(=N2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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